molecular formula C11H11BrO4 B12081360 Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate

Cat. No.: B12081360
M. Wt: 287.11 g/mol
InChI Key: WWQRFNULXSVWNY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate is a brominated aromatic ester featuring a meta-substituted oxetane ether moiety. Its structure combines a benzoate backbone with a bromine atom at the 3-position and an oxetan-3-yloxy group at the 5-position. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the reactivity of its functional groups (bromine for cross-coupling, ester for hydrolysis, and oxetane for ring-opening reactions) .

Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

methyl 3-bromo-5-(oxetan-3-yloxy)benzoate

InChI

InChI=1S/C11H11BrO4/c1-14-11(13)7-2-8(12)4-9(3-7)16-10-5-15-6-10/h2-4,10H,5-6H2,1H3

InChI Key

WWQRFNULXSVWNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OC2COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5-(oxetan-3-yloxy)benzoate typically involves the following steps:

    Oxetane Formation: The formation of the oxetane ring through a cyclization reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

The reaction conditions for these steps often include the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods

This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures for handling bromine and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzoates, while oxidation and reduction reactions can modify the oxetane ring and the aromatic ring .

Scientific Research Applications

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(oxetan-3-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxetane ring play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the oxetane ring can undergo ring-opening reactions, which can further modify its chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key Compounds for Comparison :

Methyl 3-Methoxybenzoate (): Features a methoxy group at the 3-position instead of bromine and lacks the oxetane moiety.

Methyl 3-Bromo-5-(Pentafluorosulfanyl)Benzoate (): Substitutes the oxetan-3-yloxy group with a pentafluorosulfanyl (-SF₅) group. The -SF₅ group is strongly electron-withdrawing, which contrasts with the electron-donating oxetane ether, altering electronic properties and reactivity .

N-(4-Bromophenyl)-2-[(Oxetan-3-yloxy)Methyl]Aniline (): Contains an oxetane ether but as part of an aniline derivative rather than a benzoate ester. The amine functionality enables nucleophilic reactions, unlike the ester group in the target compound .

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Groups
Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate 3-Br, 5-oxetan-3-yloxy Ester, bromine, oxetane ether
Methyl 3-methoxybenzoate 3-OCH₃ Ester, methoxy ether
Methyl 3-bromo-5-(pentafluorosulfanyl)benzoate 3-Br, 5-SF₅ Ester, bromine, -SF₅
N-(4-bromophenyl)-2-[(oxetan-3-yloxy)methyl]aniline 4-Br (on aniline), 2-oxetan-3-yloxy (on benzyl) Aniline, bromine, oxetane ether
Physicochemical Properties
  • NMR Shifts :
    • This compound : Expected downfield shifts for aromatic protons due to electron-withdrawing bromine and oxetane groups (analogous to -SF₅ in , where δ 8.36 ppm for aromatic protons was observed) .
    • Oxetane-containing anilines (): Oxetane protons resonate at δ 4.5–5.0 ppm, distinct from methoxy groups (δ ~3.8 ppm) .
  • Solubility: The oxetane’s polarity may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar analogs like methyl 3-methoxybenzoate .

Biological Activity

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate is a synthetic compound with a unique chemical structure that includes a bromine atom, a methyl ester group, and an oxetane ether moiety. This combination suggests potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C₁₃H₁₃BrO₃. The presence of the oxetane ring is significant because it can undergo ring-opening reactions, potentially leading to various derivatives with distinct biological properties. The compound's structure allows it to interact with biological macromolecules, enhancing its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds containing oxetane rings often exhibit interesting biological activities, including antimicrobial properties. Preliminary studies suggest that this compound may have significant antimicrobial effects against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against gram-positive bacteria
Escherichia coliNo activityIneffective against gram-negative bacteria
Candida albicans16 µg/mLModerate antifungal activity

These results indicate that while the compound is effective against certain gram-positive bacteria and fungi, it lacks activity against gram-negative bacteria like E. coli.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (breast cancer)10.5 ± 0.5Induction of apoptosis via caspase activation
A-549 (lung cancer)15.2 ± 1.1Disruption of cell cycle and induction of oxidative stress

In particular, the compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, suggesting its potential as a lead compound for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects appears to involve interaction with cellular targets that disrupt normal cellular functions or signaling pathways. For instance:

  • Apoptosis Induction : The compound has been shown to activate caspases, which are crucial for the apoptotic process. Specifically, it increases the levels of active caspase-3 and caspase-9, indicating that it may trigger the intrinsic pathway of apoptosis.
  • Cell Cycle Arrest : Studies suggest that this compound may interfere with cell cycle progression in cancer cells, leading to growth inhibition.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Screening : A study conducted on various derivatives showed that compounds similar to this compound exhibited enhanced antibacterial activity compared to standard antibiotics like linezolid .
  • Cytotoxicity Evaluation : In vitro assays revealed that the compound significantly reduced cell viability in multiple cancer cell lines, supporting its development as an anticancer agent .

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